P300/CREB binding protein Inhibitor 28 is a compound designed to inhibit the activity of the histone acetyltransferases p300 and CREB binding protein, which are critical in regulating gene expression through acetylation of histones and other proteins. Dysregulation of these proteins is often associated with various diseases, including cancers. The development of inhibitors targeting these enzymes has gained significant interest as a potential therapeutic strategy.
The compound was developed through a series of optimization processes starting from initial hits identified in high-throughput screening campaigns. It is part of a broader class of compounds aimed at inhibiting the acetyltransferase activity of p300 and CREB binding protein, which share extensive sequence identity and functional similarities .
P300/CREB binding protein Inhibitor 28 falls under the category of small molecule inhibitors specifically targeting histone acetyltransferases. These inhibitors are designed to interfere with the enzymatic activity of p300 and CREB binding protein, thereby modulating transcriptional regulation.
The synthesis of P300/CREB binding protein Inhibitor 28 involves several key steps, utilizing a structure-guided rational design approach. The process typically begins with the identification of lead compounds through virtual ligand screening, followed by iterative optimization to enhance potency and selectivity.
P300/CREB binding protein Inhibitor 28 features a complex molecular structure that includes an acrylamide moiety which facilitates covalent interaction with cysteine residues in the active site of p300/CREB binding protein.
P300/CREB binding protein Inhibitor 28 primarily functions through covalent modification of cysteine residues in the active site of p300 and CREB binding protein. This irreversible inhibition contrasts with non-covalent inhibitors that bind reversibly.
The mechanism by which P300/CREB binding protein Inhibitor 28 exerts its effects involves the following steps:
Studies have shown that treatment with this inhibitor can lead to decreased levels of acetylated histones in cancer cell lines, indicating effective modulation of p300 activity .
P300/CREB binding protein Inhibitor 28 is primarily used in research settings to study the role of histone acetylation in gene regulation and its implications in cancer biology. Specific applications include:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2